molecular formula C14H22N2O B032855 4-(Aminomethyl)-1-phenethylpiperidin-4-ol CAS No. 23808-42-6

4-(Aminomethyl)-1-phenethylpiperidin-4-ol

Cat. No. B032855
CAS RN: 23808-42-6
M. Wt: 234.34 g/mol
InChI Key: OZWUDZJANOCZLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(Aminomethyl)-1-phenethylpiperidin-4-ol often involves reactions with secondary amines and various acrylates. For example, the synthesis of poly(β-aminoesters) was achieved by reacting secondary amines such as N,N'-dimethylethylenediamine with bis(acrylate ester), yielding polymers with molecular weights up to 31,200 relative to polystyrene standards (Lynn & Langer, 2000).

Molecular Structure Analysis

Structural studies of related compounds reveal insights into the arrangement of atoms and the spatial configuration of the molecule. For instance, the study of 1-polymethyleneimino-2,4-dinitrobenzenes and related compounds provided information on the ultraviolet and 1H NMR spectra, which are crucial for understanding the molecular structure (Mackay, Gale, & Wilshire, 2000).

Chemical Reactions and Properties

Chemical reactions involving similar compounds are often complex and varied. For example, the synthesis and reactions of 4-(N,N-dimethylaminomethylene)-2-alkyl-2-oxazolin-5-ones with various nucleophiles illustrate the diverse chemical behavior of these compounds (Singh & Singh, 2000).

Physical Properties Analysis

The physical properties, such as stability and solubility, are key aspects of the compound. Studies on oligo-N-4-aminopyridine, for example, provide insights into the stability and degradation kinetics of related compounds (Kaya & Koyuncu, 2003).

Scientific Research Applications

  • Antioxidant Properties : It shows promise in synthesizing derivatives with antioxidant properties, including radical-scavenging and inhibition of oxidative hemolysis of red blood cells (Buravlev et al., 2019).

  • Antitumor Applications : Certain derivatives have potential as intermediates for antitumor agents, indicating its role in medical research (Grishina et al., 2017).

  • Peptidomimetics and Combinatorial Chemistry : As a novel amino acid, it has applications in peptidomimetics and combinatorial chemistry, contributing to the synthesis of diverse biochemical compounds (Pascal et al., 2000).

  • Synthesis of Anilidopiperidines : It's involved in the synthesis of novel anilidopiperidines, indicating its utility in creating new chemical entities (Scheunemann et al., 2011).

  • Neurotransmitter Release Enhancement : Some derivatives directly stimulate high voltage-activated calcium channels, enhancing neurotransmitter release, which challenges existing views on synaptic and neuromuscular transmission (Wu et al., 2009).

  • Potential Antidopaminergic Activity : Derivatives like 3-(aminomethyl)tetralones show potent antidopaminergic activity without causing catalepsy, offering insights into designing compounds without cataleptogenic activity (Cortizo et al., 1991).

  • Anti-melanin Treatments : Phenethylpyridone derivatives show potential as potent MCH-1R antagonists, offering possibilities for anti-melanin treatments (Ando et al., 2009).

Safety And Hazards

This involves understanding the safety precautions that need to be taken when handling the compound, as well as the hazards associated with its use. This information can often be found in the compound’s Material Safety Data Sheet (MSDS).


Future Directions

This involves speculating on potential future applications or areas of study for the compound. This could be based on its properties, its mechanism of action, or current trends in the field.


I hope this helps! If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

4-(aminomethyl)-1-(2-phenylethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c15-12-14(17)7-10-16(11-8-14)9-6-13-4-2-1-3-5-13/h1-5,17H,6-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWUDZJANOCZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN)O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178519
Record name 4-(Aminomethyl)-1-phenethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-1-phenethylpiperidin-4-ol

CAS RN

23808-42-6
Record name 4-(Aminomethyl)-1-(2-phenylethyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23808-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)-1-phenethylpiperidin-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023808426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Aminomethyl)-1-phenethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)-1-phenethylpiperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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